tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under the category of heterocyclic compounds, specifically within the imidazo and pyrazine families. The compound is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
This compound can be identified by its Chemical Abstracts Service (CAS) number 1808248-81-8 and has a molecular formula of CHNO with a molar mass of 241.29 g/mol. It is often referred to by various synonyms, including tert-butyl (8aR)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate and others .
The synthesis of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:
The molecular structure of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate features a fused bicyclic system that includes an imidazole ring and a pyrazine moiety. The compound's three-dimensional conformation is crucial for its biological activity.
Key structural data include:
tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can participate in various chemical reactions typical for heterocycles:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action of tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves interactions at the molecular level with biological targets such as enzymes or receptors. Its biological activity is likely attributed to:
Further studies are needed to elucidate precise interactions and confirm its efficacy in biological systems.
tert-Butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has potential applications in:
The synthesis of enantiomerically pure tert-butyl (R)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate demands precise chiral control due to the stereogenic center influencing its conformational behavior and biological interactions. The compound (MW: 241.29 g/mol, MF: C₁₁H₁₉N₃O₃) features a fused bicyclic system where the (R)-configuration determines its three-dimensional orientation and pharmacophoric presentation [1] [3]. Key stereoselective approaches include:
Table 1: Stereoselective Methods for (R)-Enantiomer Synthesis
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool Resolution | D-Glutamic acid | >99 | 35-40 | Low yield, multi-step |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 95-98 | 75-82 | High-pressure requirements |
Diastereomeric Separation | L-Tartaric acid | 97-98 | 60 | Enantiomer recycling needed |
Catalytic asymmetric methods provide efficient access to the (R)-enantiomer while minimizing waste and chiral auxiliary use.
Table 2: Catalytic Performance Comparison
Catalyst Type | Representative System | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Organocatalyst | Quinine-thiourea/HFIP | 25°C, 48 h | 90-94 | 70-85 |
Palladium | Pd(0)/(R)-PHOX | THF, 60°C, 12 h | 92-97 | 75-88 |
Nickel-Photoredox | Ni(II)/tris(carbazolyl) ligand | Blue LEDs, RT, 6 h | >99 | 80-90 |
Solid-phase synthesis accelerates the production of imidazo[1,5-a]pyrazine analogs, facilitating drug discovery workflows. The (R)-enantiomer is assembled on Wang or Rink amide resins via a four-step sequence:
This method enables rapid diversification; substituting α-bromo ketones generates 24 analogs in 3 days with average yields of 65% and ee retention >98% [5].
Table 3: Solid-Phase Synthesis Optimization Parameters
Step | Resin | Key Reagents | Purity (%) | ee Retention (%) |
---|---|---|---|---|
Resin Loading | Wang resin | Fmoc-piperazine, DIC/HOBt | >99 | N/A |
Boc Protection | Rink amide | Boc₂O, DMAP | 95-97 | 100 |
Cyclization | Wang resin | α-Bromo ketone, Cs₂CO₃ | 85-90 | 98-99 |
TFA Cleavage | Rink amide | TFA/DCM (1:1) | 90-95 | >99 |
The Boc group serves as a cornerstone for manipulating nitrogen reactivity in imidazo[1,5-a]pyrazine synthesis due to its orthogonal stability and clean deprotection profile.
Table 4: Boc Protection/Deprotection Conditions for Imidazo[1,5-a]pyrazines
Process | Reagents | Conditions | Yield (%) | Chiral Integrity |
---|---|---|---|---|
Protection | Boc₂O, HClO₄–SiO₂ | Solvent-free, 25°C, 2h | 95-98 | Full retention |
Protection (aqueous) | Boc-ONH₂, H₂O | RT, 6 h | 90 | Full retention |
Deprotection | TFA/DCM (1:1) | RT, 1 h | 95 | Full retention |
Selective Deprotection | ZnBr₂, DCM | 0°C, 30 min | 85 | Full retention |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: